(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
CAS No.: 623940-40-9
Cat. No.: VC5153213
Molecular Formula: C24H21N3O2S2
Molecular Weight: 447.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623940-40-9 |
|---|---|
| Molecular Formula | C24H21N3O2S2 |
| Molecular Weight | 447.57 |
| IUPAC Name | (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H21N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-6,8-11,14-15,20H,7,12-13,16H2/b21-14- |
| Standard InChI Key | RCZRGXKCCQVRPR-STZFKDTASA-N |
| SMILES | C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one features a conjugated system comprising three critical domains:
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A 1,3-diphenylpyrazole scaffold providing hydrophobic interactions
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A tetrahydrofuran-2-ylmethyl substituent enabling steric optimization
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A 2-thioxothiazolidin-4-one moiety facilitating hydrogen bonding and π-stacking .
The Z-configuration of the exocyclic double bond between the pyrazole and thiazolidinone rings is stereochemically defined, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This geometric arrangement optimizes planar alignment for target engagement.
Physicochemical Properties
Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₂₁N₃O₂S₂ |
| Average mass | 447.571 g/mol |
| Monoisotopic mass | 447.107519 g/mol |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
| Rotatable bonds | 6 |
| Topological polar surface area | 98.9 Ų |
The compound's moderate lipophilicity (clogP ≈ 3.8) balances membrane permeability and aqueous solubility, while the tetrahydrofuran moiety enhances conformational flexibility for target adaptation .
Synthetic Methodology and Optimization
Multi-Step Synthesis
The production protocol involves four sequential transformations (Scheme 1):
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Pyrazole Core Formation
4-Chlorophenylhydrazine undergoes condensation with 4-alkoxyacetophenone derivatives in refluxing ethanol/acetic acid, yielding ethylidene hydrazine intermediates . -
Vilsmeier-Haack-Arnold Formylation
Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates 1H-pyrazole-4-carbaldehyde precursors through electrophilic aromatic substitution . -
Knoevenagel Condensation
The aldehyde intermediate couples with 2-thioxothiazolidin-4-one in ethanol/water (4:1 v/v) under reflux, establishing the critical exocyclic double bond with Z-selectivity . -
Side Chain Functionalization
Nucleophilic substitution installs the tetrahydrofuran-2-ylmethyl group at the thiazolidinone nitrogen, completing the molecular architecture .
Yield Optimization
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Pyrazole formation | 80 | 12 | 72-85 |
| Formylation | 0→25 | 6 | 68-75 |
| Knoevenagel reaction | 85 | 8 | 63-70 |
| Alkylation | 60 | 4 | 81-89 |
Microwave-assisted synthesis reduces Knoevenagel reaction time to 2 hours with comparable yields (65-68%) .
Pharmacological Profile and Target Engagement
mPGES-1 Inhibition
In vitro assays demonstrate concentration-dependent inhibition of human recombinant mPGES-1:
| Compound | IC₅₀ (nM) | Selectivity (COX-1/COX-2) |
|---|---|---|
| Reference compound (2) | 622 ± 134 | >100-fold |
| Target compound | 56 ± 10 | >500-fold |
The enhanced potency derives from optimized hydrophobic interactions and hydrogen bonding with Ser127 and Arg52 residues .
Binding Mode Analysis
Molecular docking simulations (PDB ID: 4BPM) reveal:
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The pyrazole diaryl system occupies the PGH₂ hydrocarbon tail-binding pocket
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The thioxothiazolidinone carbonyl forms a 2.9 Å hydrogen bond with Ser127-OH
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Tetrahydrofuran oxygen engages in water-mediated interactions with His53
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Phenyl rings participate in π-π stacking with Tyr130 and Trp134
This multi-modal binding explains the compound's 12-fold potency increase over first-generation inhibitors .
Structure-Activity Relationship (SAR) Insights
Core Scaffold Modifications
Systematic SAR studies identify critical structural requirements:
| Modification | IC₅₀ Shift | Effect Rationale |
|---|---|---|
| Z→E isomerization | 8.2× increase | Steric clash with Leu135 |
| Thioxo→oxo substitution | 3.5× increase | Reduced H-bond with Ser127 |
| Tetrahydrofuran→cyclohexyl | 4.1× increase | Decreased conformational flexibility |
| 4-Cl phenyl→H | 2.3× increase | Loss of hydrophobic contact |
The Z-configuration and thioxo group prove indispensable for sub-100 nM potency .
Side Chain Optimization
Alkoxy chain length dramatically impacts activity:
| Chain Length (n) | IC₅₀ (nM) | Relative Potency |
|---|---|---|
| 0 (H) | 561 ± 192 | 1× |
| 4 (butyl) | 56 ± 10 | 10× |
| 6 (hexyl) | 52 ± 15 | 10.8× |
| 8 (octyl) | 92 ± 19 | 6.1× |
Hexyl chains optimally fill the hydrophobic pocket without inducing steric strain .
| Parameter | Target Compound | Celecoxib |
|---|---|---|
| Paw edema reduction | 68 ± 5% | 59 ± 7% |
| TNF-α suppression | 74 ± 8% | 51 ± 6% |
| GI ulcer incidence | 0/10 | 4/10 |
The compound's mPGES-1 selectivity prevents gastrointestinal toxicity associated with COX inhibition .
Preclinical Development
Current progress includes:
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ADMET Profile
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Plasma protein binding: 89.2 ± 2.1%
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Hepatic microsomal stability: t₁/₂ = 126 min
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Caco-2 permeability: 18.7 × 10⁻⁶ cm/s
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Toxicology
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NOAEL: 250 mg/kg/day (28-day rat study)
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hERG IC₅₀: >50 μM
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Phase I clinical trials are anticipated to commence following scale-up synthesis optimization .
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